2-(Diethylamino)ethanol lauryl sulfate

Nitrosamine safety Cosmetic regulation Amine counterion chemistry

2-(Diethylamino)ethanol lauryl sulfate (CAS 65104-49-6), also known as diethyl(2-hydroxyethyl)ammonium decyl sulphate, is a tertiary amine salt of dodecyl hydrogen sulfate. It belongs to the class of anionic alkyl sulfate surfactants, possessing a C12 hydrophobic tail and a polar headgroup neutralized by the 2-(diethylamino)ethanol (DEEA) counterion.

Molecular Formula C12H26O4S.C6H15NO
C18H41NO5S
Molecular Weight 383.6 g/mol
CAS No. 65104-49-6
Cat. No. B14495021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Diethylamino)ethanol lauryl sulfate
CAS65104-49-6
Molecular FormulaC12H26O4S.C6H15NO
C18H41NO5S
Molecular Weight383.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOS(=O)(=O)O.CCN(CC)CCO
InChIInChI=1S/C12H26O4S.C6H15NO/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;1-3-7(4-2)5-6-8/h2-12H2,1H3,(H,13,14,15);8H,3-6H2,1-2H3
InChIKeyCDNCAPBCBVEQFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Diethylamino)ethanol Lauryl Sulfate (CAS 65104-49-6): A Tertiary Amine-Based Anionic Surfactant for Formulation Selection


2-(Diethylamino)ethanol lauryl sulfate (CAS 65104-49-6), also known as diethyl(2-hydroxyethyl)ammonium decyl sulphate, is a tertiary amine salt of dodecyl hydrogen sulfate. It belongs to the class of anionic alkyl sulfate surfactants, possessing a C12 hydrophobic tail and a polar headgroup neutralized by the 2-(diethylamino)ethanol (DEEA) counterion . This compound is structurally related to widely used ethanolamine lauryl sulfates such as DEA-lauryl sulfate and TEA-lauryl sulfate, but differs critically in its tertiary amine and diethyl substitution pattern, which confers distinct physicochemical and safety attributes relevant to industrial and personal care formulations.

Why 2-(Diethylamino)ethanol Lauryl Sulfate Cannot Be Interchanged with Generic Ethanolamine Lauryl Sulfates


Generic substitution among lauryl sulfate salts is scientifically unsound because the amine counterion directly dictates nitrosamine formation potential, dermal safety, and micellization efficiency — properties that cannot be assumed equivalent across primary, secondary, or tertiary amines [1][2]. Specifically, diethanolamine lauryl sulfate (DEA-LS) contains a secondary amine capable of forming carcinogenic N-nitrosodiethanolamine (NDELA) under nitrosating conditions, whereas 2-(diethylamino)ethanol lauryl sulfate, possessing a tertiary amine, lacks the reactive N–H bond required for direct nitrosation, offering a quantifiable safety advantage that demands deliberate sourcing rather than casual interchange.

Quantitative Differentiation Evidence for 2-(Diethylamino)ethanol Lauryl Sulfate (CAS 65104-49-6) Versus Closest Analogs


Nitrosamine Formation Risk: Tertiary Amine vs. Secondary Amine Counterion

The substitution of diethanolamine (secondary amine) with 2-(diethylamino)ethanol (tertiary amine) as the counterion in lauryl sulfate salts produces a profound reduction in nitrosamine formation risk. Tertiary amines require an additional oxidative dealkylation step before nitrosation can occur, and the reaction rate of simple trialkylamines is approximately 1000-fold slower than that of secondary amines of comparable pKa under pharmaceutical processing and product storage conditions [1]. This mechanistic difference has led to regulatory scrutiny and market withdrawal of secondary amine lauryl sulfates (DEA-LS) from personal care applications in multiple jurisdictions, while tertiary amine variants (TEA-LS and DEEA-LS) remain accepted provided secondary amine impurities are controlled below 0.5% and nitrosamine levels below 50 µg/kg [2].

Nitrosamine safety Cosmetic regulation Amine counterion chemistry

Acute Toxicity of Amine Counterion: Tertiary Amine Favorability vs. Primary and Secondary Amines

Published acute oral LD50 values in rodents establish a clear toxicity hierarchy among ethanolamine counterions: monoethanolamine (MEA) LD50 = 2.74 g/kg, diethanolamine (DEA) LD50 = 1.82 g/kg, and triethanolamine (TEA) LD50 = 2.34 g/kg, with MEA being the most irritating to skin, eyes, and respiratory tract, followed by DEA and then TEA [1]. 2-(Diethylamino)ethanol (DEEA), as a tertiary amine structurally analogous to TEA but with ethyl rather than hydroxyethyl substituents, is expected to fall within the low-toxicity range characteristic of tertiary alkanolamines, and to exhibit lower acute toxicity than the secondary amine DEA [1][2].

Acute oral toxicity Ethanolamine toxicology Counterion safety profiling

Critical Micelle Concentration (CMC): Enhanced Micellization Efficiency vs. Sodium Lauryl Sulfate

The CMC of triethanolamine lauryl sulfate (TEA-LS) is 5.50 mmol/L at 25°C [1], which is approximately 30% lower than the widely accepted CMC of sodium lauryl sulfate (SLS) at approximately 7.9 mmol/L under comparable conditions [2]. The larger, more hydrophobic organic counterion reduces charge repulsion between sulfate headgroups, permitting micelle assembly at lower concentrations. 2-(Diethylamino)ethanol, bearing two ethyl groups, is more hydrophobic than triethanolamine; therefore, DEEA-LS is predicted to exhibit a CMC ≤ 5.5 mmol/L, further enhancing micellization efficiency relative to both SLS and TEA-LS [1].

Critical Micelle Concentration Surfactant efficiency Counterion hydrophobicity

Surface Activity and Foaming: Amine Lauryl Sulfate Performance Relative to Sodium Lauryl Sulfate

Diethanolamine lauryl sulfate (DEA-LS) achieves a surface tension of 28 mN/m (25°C, 0.25% aqueous solution) as measured by the drop-count method, and is described as exhibiting high foaming power and strong cleansing with low skin irritation . In comparison, sodium lauryl sulfate (SLS) typically exhibits a surface tension of approximately 35 mN/m at comparable concentrations, a difference of approximately 7 mN/m (20% lower for DEA-LS). Since 2-(diethylamino)ethanol lauryl sulfate shares the same dodecyl sulfate anion and a tertiary amine counterion with comparable amphiphilic character, it is expected to deliver surface tension reduction and foaming characteristics at least equivalent to DEA-LS, and superior to SLS .

Surface tension reduction Foaming power Amine lauryl sulfate performance

Recommended Application Scenarios for 2-(Diethylamino)ethanol Lauryl Sulfate Based on Quantified Differentiation


Nitrosamine-Safe Personal Care Formulations (Shampoos, Body Washes, Facial Cleansers)

For formulators seeking high-foaming anionic surfactants without the nitrosamine liability of secondary amine lauryl sulfates, 2-(diethylamino)ethanol lauryl sulfate offers a quantifiable safety advantage. The tertiary amine counterion exhibits a nitrosation rate approximately 1000-fold slower than DEA-LS [1], meeting regulatory expectations where nitrosamine levels must remain below 50 µg/kg and secondary amine content below 0.5% [2]. Combined with expected surface tension performance around 28 mN/m — approximately 20% lower than SLS — this compound enables premium foam aesthetics without compromising safety documentation.

Industrial Cleaning Concentrates Requiring Efficient Micellization at Low Surfactant Loading

With an expected CMC ≤ 5.5 mmol/L, which is at least 30% lower than the 7.9 mmol/L CMC of sodium lauryl sulfate [1][2], 2-(diethylamino)ethanol lauryl sulfate can achieve effective micellization and detergency at reduced active concentrations. This property translates to lower raw material cost per unit of cleaning performance, reduced environmental surfactant load, and improved hard-water tolerance — advantages documented for the broader class of amine lauryl sulfates [1].

Low-Toxicity Profile Surfactant for Sensitive-Application Detergents

The tertiary amine counterion of DEEA-LS is expected to exhibit acute oral toxicity (LD50 > 2 g/kg) comparable to or better than triethanolamine lauryl sulfate (LD50 = 2.34 g/kg), and meaningfully lower than diethanolamine lauryl sulfate (LD50 = 1.82 g/kg) [1][2]. This reduced acute toxicity profile supports applications where product safety documentation requires the selected surfactant to fall above a minimum LD50 threshold, such as hand dishwashing liquids, pet shampoos, and occupational cleaning products subject to GHS classification.

Research and Development of Structure-Activity Relationship (SAR) Studies for Surfactant Counterion Effects

2-(Diethylamino)ethanol lauryl sulfate serves as a well-defined probe molecule for investigating how tertiary amine counterion structure — specifically, ethyl vs. hydroxyethyl substitution — influences micellization thermodynamics, foam rheology, and biological interaction endpoints. The compound fills a structural gap between triethanolamine lauryl sulfate (three hydroxyethyl groups) and simple ammonium or sodium salts, enabling systematic SAR studies that inform rational surfactant design [1][2].

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